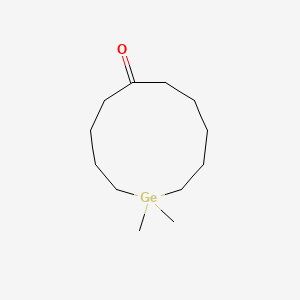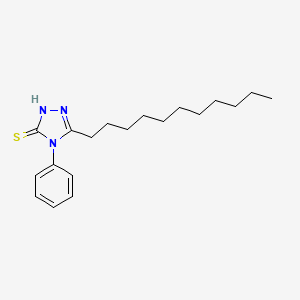![molecular formula C10H13N3 B14670523 5,7-Diethylpyrazolo[1,5-a]pyrimidine CAS No. 43024-20-0](/img/structure/B14670523.png)
5,7-Diethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant impact in medicinal chemistry. The structure of this compound consists of a fused ring system containing both pyrazole and pyrimidine rings, with ethyl groups attached at the 5 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-ethylpyrazole with malonic acid or its derivatives. The reaction is carried out under acidic or basic conditions, often using a catalyst such as pyridine or phosphoric acid . The process can be summarized as follows:
Starting Materials: 5-amino-3-ethylpyrazole and malonic acid.
Reaction Conditions: Heating the mixture in the presence of a catalyst.
Product Formation: Cyclocondensation leads to the formation of the pyrazolo[1,5-a]pyrimidine core with ethyl groups at the 5 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Diethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Diethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 5,7-Diethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an aldose reductase inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the reduction of glucose to sorbitol . This inhibition can help mitigate long-term diabetic complications. Additionally, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
5,7-Diethylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but with methyl groups instead of ethyl groups.
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Contains chlorine atoms at the 5 and 7 positions, leading to distinct chemical properties and applications.
5,7-Diaminopyrazolo[1,5-a]pyrimidine: Features amino groups, making it a potent inhibitor of cyclin-dependent kinases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
43024-20-0 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5,7-diethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-3-8-7-9(4-2)13-10(12-8)5-6-11-13/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
JOBXLLRCQGJXHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC2=CC=NN21)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


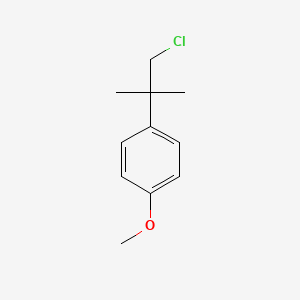
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
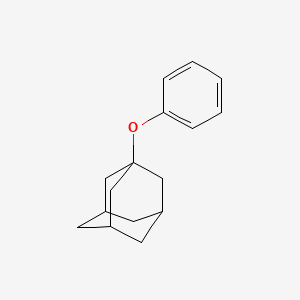
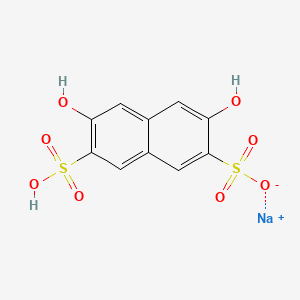
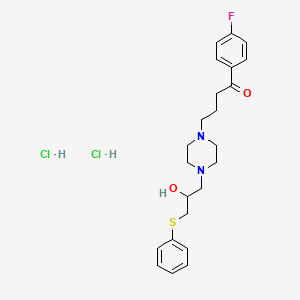
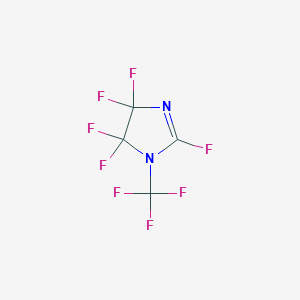
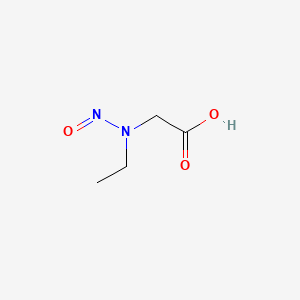
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
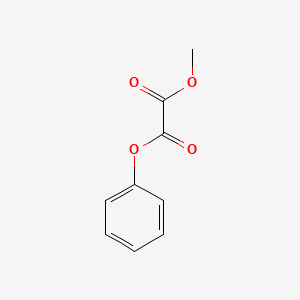
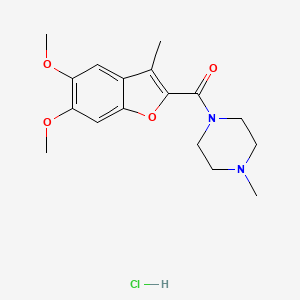
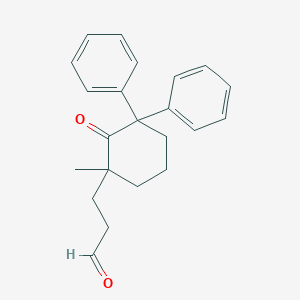
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
